6-Bromo-2-chloro-3-methoxybenzoic acid
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Overview
Description
6-Bromo-2-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-Bromo-2-chloro-3-methoxybenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. For example, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methoxybenzoic acid typically involves the bromination and chlorination of 3-methoxybenzoic acid. The process can be summarized as follows:
Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Oxidation: 6-Bromo-2-chloro-3-carboxybenzoic acid.
Reduction: 6-Bromo-2-chloro-3-hydroxybenzoic acid.
Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
6-Bromo-2-chloro-3-methoxybenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxybenzoic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties and uses.
Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-: A related compound with different substituents, leading to varied reactivity.
Uniqueness
6-Bromo-2-chloro-3-methoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of substituents allows for selective functionalization and diverse applications in research and industry .
Biological Activity
6-Bromo-2-chloro-3-methoxybenzoic acid (C₈H₆BrClO₃) is an aromatic compound notable for its unique combination of halogen substituents and a methoxy group on a benzoic acid backbone. With a molecular weight of 265.49 g/mol, this compound has garnered attention in organic synthesis and pharmaceutical research due to its potential biological activities, particularly antimicrobial properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₈H₆BrClO₃
- Molecular Weight : 265.49 g/mol
The presence of bromine and chlorine atoms contributes to its electrophilic nature, affecting its reactivity and interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli | 32 | 64 |
S. aureus | 64 | 128 |
B. subtilis | 16 | 32 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis while showing moderate activity against Gram-negative bacteria such as E. coli and Staphylococcus aureus .
The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, potentially inhibiting their activity. The halogen substituents enhance binding affinity to biological macromolecules, while the methoxy group may influence solubility and reactivity in biological systems .
Case Studies
-
Antibacterial Activity Study :
A study published in MDPI evaluated the antibacterial efficacy of various synthesized compounds, including derivatives of benzoic acids like this compound. The study utilized broth dilution methods to determine MICs and MBCs, demonstrating that this compound showed promising results against multiple bacterial strains . -
Enzyme Interaction Studies :
Research has indicated that compounds similar to this compound can inhibit enzymes involved in bacterial metabolism. These studies often utilize kinetic assays to assess the impact on enzyme activity, highlighting the potential for developing new antibacterial agents based on this structural framework .
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in pharmaceuticals, particularly as a precursor for compounds with anti-inflammatory or anticancer properties. Its ability to form stable complexes with proteins suggests potential applications in drug design targeting specific pathways in disease processes .
Properties
IUPAC Name |
6-bromo-2-chloro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAHKKHYYLSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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